1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid is a complex organic compound featuring a unique structure that includes a thiophene ring substituted with bromine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from thiophene derivatives. The process includes halogenation and functional group modifications. For instance, the thiophene ring can be brominated at positions 4 and 5, followed by fluorination at position 3. The carboxylic acid group is introduced at position 2 through carboxylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and inert atmospheres .
Analyse Chemischer Reaktionen
1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in organic electronics and material science.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Fluorine and bromine substitutions are common strategies in drug design to enhance the pharmacokinetic properties of therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic properties, such as organic solar cells and field-effect transistors
Wirkmechanismus
The mechanism of action of 1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the carboxamido and carboxylic acid groups can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid include other thiophene derivatives with different substituents. For example:
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid: Lacks the cyclopropane and carboxamido groups, making it less complex but still valuable in research.
3-Fluorothiophene-2-carboxylic acid: Contains only the fluorine substitution, offering different electronic properties.
4,5-Dibromothiophene-2-carboxylic acid: Features bromine substitutions without fluorine, affecting its reactivity and applications. The uniqueness of this compound lies in its combination of multiple functional groups, providing a versatile platform for various chemical and biological studies.
Eigenschaften
Molekularformel |
C9H6Br2FNO3S |
---|---|
Molekulargewicht |
387.02 g/mol |
IUPAC-Name |
1-[(4,5-dibromo-3-fluorothiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H6Br2FNO3S/c10-3-4(12)5(17-6(3)11)7(14)13-9(1-2-9)8(15)16/h1-2H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
OMXUPILHMPUFLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)O)NC(=O)C2=C(C(=C(S2)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.